Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

5-Bromo-3-indolyl β-D-galactopyranoside (X-Gal) is a chromogenic substrate widely used in molecular biology and biochemistry for the detection of β-galactosidase activity. Upon enzymatic hydrolysis, it yields an insoluble blue indigo dye, making it particularly valuable for applications such as blue-white screening in cloning experiments. Its high sensitivity and specificity for β-galactosidase allow for precise localization and quantification of enzyme activity in bacterial colonies, cell cultures, and histochemical assays. The compound is stable under standard laboratory conditions and compatible with various detection systems. Its reliable performance and clear visual readout make it a preferred choice for research involving reporter gene assays and microbial identification.
5-Bromo-3-indolyl β-D-galactopyranoside structure
97753-82-7 structure
Product Name:5-Bromo-3-indolyl β-D-galactopyranoside
CAS No:97753-82-7
MF:C14H16BrNO6
MW:374.183943748474
MDL:MFCD00063691
CID:61912
PubChem ID:87561701
Update Time:2025-11-06

5-Bromo-3-indolyl β-D-galactopyranoside Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-indolyl-beta-D-galactopyranoside
    • 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]
    • 5-Bromo-3-indolyl-β-D-galactopyranoside
    • 5-Bromoindol-3-yl-β-D-galactoside
    • -<small>D<
    • 5-Bromo-3-indolyl-b-D-galactopyranoside
    • 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE
    • acirc-D-galactoside
    • BLUE-GAL
    • BLUO-GAL
    • 5-Bromo-3-indolyl β-D-galactopyranoside
    • Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)
    • C14H16BrNO6
    • 5-Brig
    • (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • Blue gal
    • 5-Bromo-3-indolyl-beta-galactoside
    • BIMB1030
    • KM3453
    • GC1105
    • 5-Bromo-3-indolyl b-D-galactopyranoside
    • AK117469
    • AX8102881
    • W0425
    • 753B827
    • 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H
    • 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)
    • D
    • Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)
    • MFCD00063691
    • DTXSID50869306
    • 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)
    • 5-Bromo-3-indolyl beta -D-galactopyranoside
    • HY-137276
    • (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • SCHEMBL1160155
    • 97753-82-7
    • B-8900
    • A-D-galactopyranoside
    • 5-Bromo-3-indolyl beta-D-galactopyranoside
    • LINMATFDVHBYOS-MBJXGIAVSA-N
    • CS-0137503
    • Bluo-Gal, reagent for selection of recombinant bacterial clones
    • C16853
    • 5-Bromo-3-indoxyl-beta-D-galactopyranoside
    • AKOS016010516
    • 5-Bromo-1H-indol-3-yl hexopyranoside
    • 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%
    • AS-64090
    • 5-Bromo-3-indolyl
    • (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl
    • MDL: MFCD00063691
    • Inchi: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
    • InChI Key: LINMATFDVHBYOS-MBJXGIAVSA-N
    • SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br

Computed Properties

  • Exact Mass: 373.01600
  • Monoisotopic Mass: 373.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 115
  • Surface Charge: 0
  • XLogP3: 0.6

Experimental Properties

  • Color/Form: Beige powder
  • Density: 1.824
  • Melting Point: Not available
  • Boiling Point: 646.6°C at 760 mmHg
  • Flash Point: 344.9°C
  • Refractive Index: 1.73
  • Solubility: DMF: soluble
  • Water Partition Coefficient: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).
  • PSA: 115.17000
  • LogP: 0.10910
  • Specific Rotation: -34.5 º (c=1% in DMF/H2O 1:1)
  • Optical Activity: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1
  • Solubility: Not determined
  • Vapor Pressure: Not available

5-Bromo-3-indolyl β-D-galactopyranoside Security Information

5-Bromo-3-indolyl β-D-galactopyranoside Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-3-indolyl β-D-galactopyranoside Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 2

Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
1.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
2.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
3.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
4.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
3.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
4.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 6

Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
1.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
3.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 8

Reaction Conditions
1.1 Solvents: Methanol ;  2 h, 40 - 45 °C
1.2 Reagents: Water ;  2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
5.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 9

Reaction Conditions
1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
4.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
5.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
5.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
6.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ;  2 h, 40 - 45 °C
2.2 Reagents: Water ;  2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
6.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ;  2 h, 40 - 45 °C
3.2 Reagents: Water ;  2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
7.2 Reagents: Amberlite IR 120 ;  neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
6.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
7.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
7.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
8.2 Reagents: Amberlite IR 120 ;  neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ;  2 h, 40 - 45 °C
4.2 Reagents: Water ;  2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
8.2 Reagents: Amberlite IR 120 ;  neutralized
Reference
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

5-Bromo-3-indolyl β-D-galactopyranoside Raw materials

5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products

5-Bromo-3-indolyl β-D-galactopyranoside Suppliers

Amadis Chemical Company Limited
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(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
Order Number:A845746
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:07
Price ($):436.0
Email:sales@amadischem.com
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
Order Number:G01040004
Stock Status:in Stock
Quantity:1g;5g;25g
Purity:98%
Pricing Information Last Updated:Monday, 4 August 2025 16:35
Price ($):inquiry
Email:sales@geneseqtools.com

Additional information on 5-Bromo-3-indolyl β-D-galactopyranoside

Introduction to 5-Bromo-3-indolyl β-D-galactopyranoside (CAS No. 97753-82-7)

5-Bromo-3-indolyl β-D-galactopyranoside, a compound with the chemical formula C14H13BNO7, is a derivative of β-D-galactopyranose that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound is characterized by the presence of a bromo group at the 5-position and an indole moiety at the 3-position of the galactopyranose ring. The unique structural features of this molecule make it a valuable tool in various biological assays and drug discovery processes.

The CAS number 97753-82-7 provides a unique identifier for this compound, ensuring precise and unambiguous referencing in scientific literature and patents. The 5-Bromo-3-indolyl β-D-galactopyranoside structure is particularly interesting due to its ability to interact with specific biological targets, making it a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in glycosidic compounds due to their diverse biological activities. β-D-Galactopyranosides, in particular, have been extensively studied for their roles in cell signaling, immune responses, and carbohydrate metabolism. The introduction of a bromo group at the 5-position of the indole ring in 5-Bromo-3-indolyl β-D-galactopyranoside enhances its reactivity and binding affinity, making it an ideal substrate for enzyme-mediated reactions.

One of the most compelling aspects of 5-Bromo-3-indolyl β-D-galactopyranoside is its utility as a substrate for β-galactosidase enzymes. These enzymes are involved in various metabolic pathways and are also targeted by therapeutic agents. The bromo-substituted indole moiety provides a handle for further chemical modification, allowing researchers to design more complex derivatives with tailored biological properties.

Recent studies have highlighted the potential of 5-Bromo-3-indolyl β-D-galactopyranoside in the development of novel bioconjugates and probes for cellular imaging. The galactopyranose moiety can be recognized by lectins and other carbohydrate-binding proteins, making this compound a valuable tool for studying glycan-mediated processes. Additionally, the bromo group facilitates further functionalization via cross-coupling reactions, enabling the synthesis of novel glycosides with enhanced pharmacological profiles.

The pharmaceutical industry has shown particular interest in 5-Bromo-3-indolyl β-D-galactopyranoside due to its potential as an intermediate in the synthesis of drug candidates. Its structural motif is reminiscent of natural glycosides that exhibit anti-inflammatory, anticancer, and antimicrobial properties. By leveraging the reactivity of the bromo group and the recognition properties of the galactose unit, researchers can develop new therapeutic agents targeting specific disease pathways.

In academic research, 5-Bromo-3-indolyl β-D-galactopyranoside has been used to study the mechanisms of glycosidase enzymes and their role in disease progression. For instance, mutations in these enzymes have been linked to lysosomal storage disorders, underscoring the importance of understanding their function. The compound serves as a model substrate for investigating enzyme kinetics and inhibitor design.

The synthesis of 5-Bromo-3-indolyl β-D-galactopyranoside involves multi-step organic transformations, including glycosylation reactions and halogenation processes. Advanced synthetic techniques such as chemoenzymatic synthesis have been employed to improve yield and purity. These methods are critical for producing sufficient quantities of the compound for both research and commercial applications.

From a regulatory perspective, 5-Bromo-3-indolyl β-D-galactopyranoside must meet stringent quality standards to be used in pharmaceutical formulations. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure compliance with these standards. Additionally, stability studies are conducted to assess shelf-life and storage conditions under various environmental conditions.

The future prospects of 5-Bromo-3-indolyl β-D-galactopyranoside are promising, with ongoing research exploring its potential in drug development and diagnostic applications. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
A845746
Purity:99%
Quantity:1g
Price ($):436.0
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Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
G01040004
Purity:98%
Quantity:1g;5g;25g
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